4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by a bromophenyl group attached to a dioxolane ring
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, forming the corresponding phenyl derivative.
Common reagents used in these reactions include sodium hydride for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .
Scientific Research Applications
4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane can be compared with similar compounds, such as:
4-Bromophenylacetic acid: Similar in having a bromophenyl group but differs in its carboxylic acid functionality.
4-Bromobiphenyl: Contains a bromophenyl group but lacks the dioxolane ring, making it less versatile in certain reactions.
4-Bromofentanyl: A potent opioid with a bromophenyl group, but its pharmacological properties are vastly different due to its complex structure.
The uniqueness of this compound lies in its combination of the bromophenyl group and the dioxolane ring, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-11(2)13-7-10(14-11)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3 |
InChI Key |
SHRCCZOHFGOWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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